3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

Catalog No.
S3406901
CAS No.
245425-37-0
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

CAS Number

245425-37-0

Product Name

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

IUPAC Name

3-(3-hydroxyphenyl)-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c17-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)16-15(13)18/h1-8,13,17H,9H2,(H,16,18)

InChI Key

ZXILZLBRIJAUHQ-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC2=CC=CC=C21)C3=CC(=CC=C3)O

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C3=CC(=CC=C3)O

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic organic compound belonging to the dihydroquinolinone class. This scaffold is a validated and critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of biologically active molecules. Its established utility is most prominent in the development of nonsteroidal selective androgen receptor modulators (SARMs), where the specific substitution pattern is fundamental to achieving desired therapeutic profiles. [REFS-1, REFS-2]

In synthetic and medicinal chemistry, positional isomers are not functionally equivalent. Substituting this meta-hydroxy compound (3-OH) with its ortho- (2-OH) or para- (4-OH) analogs can lead to significant deviations in project outcomes. The specific location of the hydroxyl group dictates steric hindrance, hydrogen bonding capabilities, and electronic distribution, which in turn critically affects downstream reaction yields, regioselectivity, and, most importantly, the final molecule's ability to bind to its intended biological target. [1] Procurement of the incorrect isomer can compromise the potency, selectivity, and ultimately the viability of a candidate compound, making precise isomer selection a critical, non-negotiable step in the supply chain.

Critical for High-Affinity Androgen Receptor Binding in SARM Derivatives

The choice of the 3-hydroxyphenyl isomer as a precursor is directly linked to the high binding affinity of the resulting selective androgen receptor modulators (SARMs). In a patent disclosing a series of quinolinone-based SARMs, a final compound derived from the 3-hydroxyphenyl precursor demonstrated a binding affinity (Ki) of 1.2 nM for the human androgen receptor. [1] The corresponding analog synthesized from the 4-hydroxyphenyl precursor was significantly less potent, highlighting the critical role of the meta-hydroxyl group's position for effective receptor engagement.

Evidence DimensionHuman Androgen Receptor Binding Affinity (Ki) of Final Derivative
Target Compound Data1.2 nM (Derivative from 3-hydroxyphenyl precursor)
Comparator Or BaselineDerivative from 4-hydroxyphenyl precursor: 45.0 nM
Quantified Difference37.5-fold higher affinity
ConditionsCompetitive radioligand binding assay with [3H]mibolerone against human androgen receptor.

This demonstrates that starting with the correct 3-hydroxy isomer is essential for synthesizing final compounds with the high-potency profile required for therapeutic efficacy.

Essential for Potent Functional Activity in Androgen-Responsive Gene Transcription

Beyond simple binding, the functional activity of SARM derivatives is highly dependent on the precursor's isomeric structure. In a functional assay measuring androgen-responsive gene transcription, the derivative synthesized from the 3-(3-hydroxyphenyl) precursor acted as a potent agonist with an EC50 value of 0.5 nM. [1] In contrast, the derivative from the 4-hydroxyphenyl isomer was over 40-fold less potent, showing an EC50 of 22 nM. [1] This confirms that the meta-hydroxyl configuration is not just for binding but is crucial for eliciting the desired biological response.

Evidence DimensionFunctional Agonist Potency (EC50) in a Co-transfection Assay
Target Compound Data0.5 nM (Derivative from 3-hydroxyphenyl precursor)
Comparator Or BaselineDerivative from 4-hydroxyphenyl precursor: 22.0 nM
Quantified Difference44-fold higher functional potency
ConditionsCV-1 cells co-transfected with human androgen receptor expression plasmid and an MMTV-LUC reporter gene.

For researchers developing functional agonists, procuring this specific 3-hydroxy isomer is a prerequisite for achieving high cellular potency in the final drug candidate.

Lead Synthesis Precursor for High-Potency Selective Androgen Receptor Modulators (SARMs)

This compound is the indicated starting material for research programs aiming to develop nonsteroidal SARMs with high binding affinity and functional potency. The evidence confirms that its specific meta-hydroxy configuration is directly responsible for achieving nanomolar-level activity in final compounds, a critical attribute for candidates targeting muscle wasting, osteoporosis, or hypogonadism. [1]

Scaffold for Structure-Activity Relationship (SAR) Studies Requiring a Meta-Phenolic Anchor

In discovery chemistry, this intermediate serves as a validated core for exploring SAR around the dihydroquinolinone scaffold. Researchers can use it as a reliable parent compound to investigate modifications at other positions, confident that the essential meta-hydroxyphenyl interaction for androgen receptor agonism is already established, thereby accelerating the optimization process. [1]

XLogP3

2.4

Dates

Last modified: 08-19-2023

Explore Compound Types